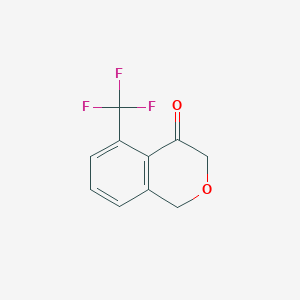

5-(Trifluoromethyl)isochroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Trifluoromethyl)isochroman-4-one is a chemical compound that belongs to the class of isochromans, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the isochroman ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)isochroman-4-one can be achieved through several methods. One common approach involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This method facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The use of HFIP as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing reaction conditions and using cost-effective reagents. The use of hexafluoroisopropanol (HFIP) as a solvent is particularly advantageous due to its ability to facilitate various post-functionalization pathways, including ring-opening, reductions, and Friedel–Crafts reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isochroman-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hexafluoroisopropanol (HFIP), which facilitates the initial Meinwald rearrangement and subsequent reactions . Other reagents may include various electrophiles and nucleophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various functionalized isochromans, which can be further derivatized to produce a wide range of bioactive compounds .

Scientific Research Applications

5-(Trifluoromethyl)isochroman-4-one has several scientific research applications, including:

Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isochroman-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in scientific research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Trifluoromethyl)isochroman-4-one include other isochromans and chroman-4-one derivatives. These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart from other similar compounds is the presence of the trifluoromethyl group, which imparts unique chemical properties and enhances its reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

5-(Trifluoromethyl)isochroman-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isochroman family, characterized by a bicyclic structure that includes a benzopyran moiety. The trifluoromethyl group (−CF3) enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological efficacy.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and hormonal regulation .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing significant cytotoxic effects. The following table summarizes key findings from recent research:

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated antioxidant properties. Studies using DPPH and ABTS assays indicate that the compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

A study evaluated the efficacy of this compound in vitro against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic . -

Molecular Docking Studies :

Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to proteins such as Bcl-2 and VEGF, which are critical in regulating cell survival and angiogenesis . -

Comparative Analysis :

Comparative studies with structurally related compounds reveal that the trifluoromethyl substitution significantly enhances biological activity compared to non-substituted analogs. This underscores the importance of functional groups in modulating pharmacological properties .

Properties

Molecular Formula |

C10H7F3O2 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1H-isochromen-4-one |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-4-15-5-8(14)9(6)7/h1-3H,4-5H2 |

InChI Key |

VCADPOGXWTZGJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=O)CO1)C(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.